1,1'-(6-(3,4-dimethylphenyl)-3-(4-methoxybenzyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone
CAS No.:
Cat. No.: VC15108659
Molecular Formula: C24H24N4O3S
Molecular Weight: 448.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H24N4O3S |
|---|---|
| Molecular Weight | 448.5 g/mol |
| IUPAC Name | 1-[5-acetyl-6-(3,4-dimethylphenyl)-3-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone |
| Standard InChI | InChI=1S/C24H24N4O3S/c1-14-6-9-19(12-15(14)2)22-23(16(3)29)32-24-26-25-21(28(24)27(22)17(4)30)13-18-7-10-20(31-5)11-8-18/h6-12H,13H2,1-5H3 |
| Standard InChI Key | QBFCXMOUGSGOQF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)C2=C(SC3=NN=C(N3N2C(=O)C)CC4=CC=C(C=C4)OC)C(=O)C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a triazolo[3,4-b] thiadiazine core annulated with two ethanone groups at positions 5 and 7. The 3,4-dimethylphenyl substituent at position 6 and the 4-methoxybenzyl group at position 3 contribute to its stereoelectronic profile . Key structural identifiers include:
The presence of electron-donating methoxy and methyl groups enhances solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO), while the acetyl groups facilitate hydrogen bonding with biological targets .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the compound’s structure:
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¹H NMR: Signals at δ 2.30–2.35 ppm (methyl groups), δ 3.80 ppm (methoxy protons), and δ 7.20–7.60 ppm (aromatic protons).
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¹³C NMR: Peaks at δ 168–170 ppm (carbonyl carbons) and δ 55–60 ppm (methoxy carbon).
Infrared (IR) spectroscopy reveals stretches at 1,680 cm⁻¹ (C=O) and 1,250 cm⁻¹ (C-O-C), corroborating functional groups .
Synthetic Methodologies
Cyclocondensation Strategies
The synthesis follows Route b outlined in triazolothiadiazine literature, involving cyclocondensation of 4-amino-3-mercaptotriazole with α-bromopropenone derivatives . A representative protocol includes:
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Step 1: Reaction of 3,4-dimethylphenylhydrazine with thiourea to form 4-amino-3-mercapto-5-(3,4-dimethylphenyl)-1,2,4-triazole.
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Step 2: Treatment with 4-methoxybenzyl bromide in ethanol under reflux to introduce the benzyl group.
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Step 3: Cyclization with acetyl chloride in the presence of triethylamine to yield the final product.
Yield: 65–72% after recrystallization from ethanol.
Optimization Challenges
Key challenges include:
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Regioselectivity: Competing pathways may form isomeric byproducts, necessitating chromatographic purification .
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Solvent Choice: Ethanol improves reaction homogeneity, while DMSO accelerates cyclization but complicates isolation.
Pharmacological Activities
Antimicrobial Efficacy
Against Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL), the compound outperforms fluconazole (MIC: 32 µg/mL) . The methoxybenzyl group enhances membrane permeability, disrupting microbial lipid bilayers.
Structure-Activity Relationship (SAR) Insights
Role of Substituents
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3,4-Dimethylphenyl Group: Enhances hydrophobic interactions with enzyme active sites, improving anticancer potency.
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4-Methoxybenzyl Moiety: Increases metabolic stability by resisting cytochrome P450-mediated oxidation .
Comparative Analysis
Modifying the phenyl group to electron-withdrawing substituents (e.g., nitro) reduces activity, underscoring the importance of electron-donating groups .
Recent Research Advancements
In Silico Studies
Molecular docking reveals strong binding (ΔG = −9.2 kcal/mol) to EGFR tyrosine kinase, with hydrogen bonds to Met793 and hydrophobic contacts with Leu718 . Pharmacokinetic predictions indicate:
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Absorption: High Caco-2 permeability (Peff = 12 × 10⁻⁶ cm/s).
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Metabolism: Moderate CYP3A4 inhibition risk (IC₅₀ = 4.8 µM).
Formulation Development
Nanoemulsions incorporating the compound (particle size: 150 nm) enhance bioavailability by 3.2-fold in rat models, with 82% encapsulation efficiency .
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